

Spectroscopic and Structural Elucidation of Dichloroquinazoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (E)-4,6-Dichloro-2-styrylquinazoline

Cat. No.: B1315821

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Disclaimer: Spectroscopic data for the specific compound **(E)-4,6-Dichloro-2-styrylquinazoline** was not readily available in the reviewed literature. This guide therefore presents a detailed spectroscopic analysis of a structurally related compound, 4,7-Dichloro-6-nitroquinazoline, to serve as an illustrative example for researchers in the field of medicinal chemistry and drug development. The methodologies and data presentation formats provided herein are directly applicable to the characterization of novel quinazoline-based compounds.

Introduction

Quinazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis and characterization of novel derivatives are crucial steps in the drug discovery process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of these compounds. This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dichloro-6-nitroquinazoline and outlines the experimental protocols for obtaining such data.

Spectroscopic Data of 4,7-Dichloro-6-nitroquinazoline

The following tables summarize the key spectroscopic data obtained for 4,7-dichloro-6-nitroquinazoline.

NMR Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline[1]

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
9.18	s	1H	H-2
8.76	s	1H	H-5
8.30	s	1H	H-8

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline[1]

Chemical Shift (δ , ppm)	Carbon Assignment
163.6	C-4
156.9	C-2
151.6	C-8a
147.5	C-6
132.8	C-7
132.2	C-8
123.5	C-5
122.1	C-4a

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 4,7-Dichloro-6-nitroquinazoline[1]

Wavenumber (ν_{\max} , cm^{-1})	Assignment
3089	C-H stretch (aromatic)
1726, 1645, 1610	C=N stretch
1546	C=C stretch (aromatic)
1527, 1323	NO ₂ stretch (asymmetric and symmetric)

Sample Preparation: KBr pellet

Mass Spectrometry

Table 4: Mass Spectrometry Data for 4,7-Dichloro-6-nitroquinazoline[1]

m/z	Ion
244.4	[M+H] ⁺
246.0	[M+H] ⁺ (isotope peak)

Ionization Method: Electrospray Ionization (ESI⁺) Calculated for C₈H₃Cl₂N₃O₂

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 4,7-dichloro-6-nitroquinazoline.

Synthesis of 4,7-Dichloro-6-nitroquinazoline[1]

The synthesis of 4,7-dichloro-6-nitroquinazoline was achieved through a three-step process starting from 2-amino-4-chlorobenzoic acid. The final chlorination step is described below.

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) was heated and stirred at 100 °C for 2 hours. After cooling, the excess thionyl chloride was removed by rotary evaporation under

reduced pressure. Toluene (40 mL) was added to the residue and evaporated again to ensure complete removal of volatile matter. The resulting precipitate was washed with diethyl ether and dried to yield 4,7-dichloro-6-nitroquinazoline as a yellow solid.

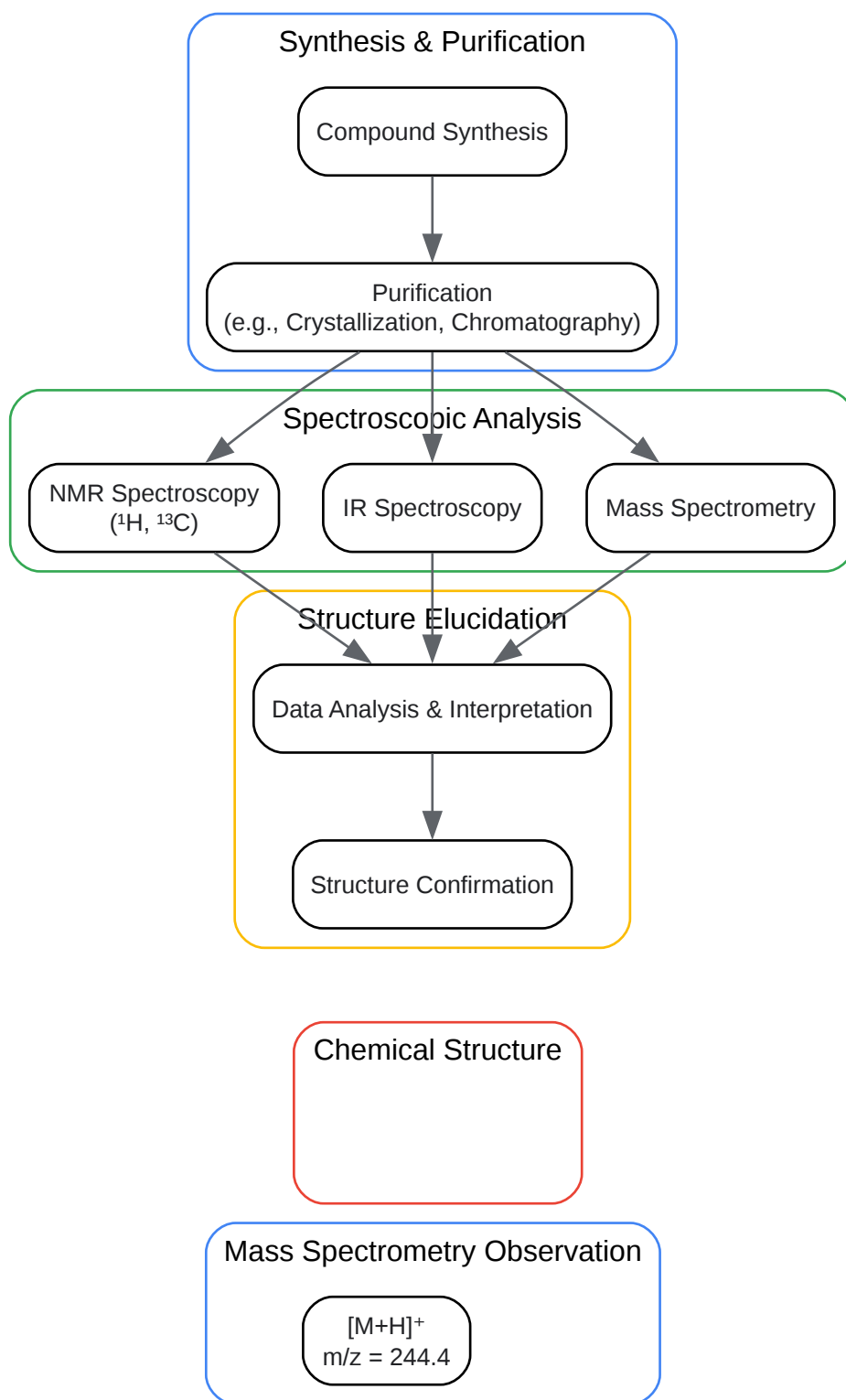
Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The FT-IR spectrum was obtained using a KBr pellet method on a Shimadzu Prestige-21 spectrometer.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) was performed on an Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS system using electrospray ionization in positive mode (ESI^+).

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.



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References

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